Stereochemical Discrimination of Enantiomers
The (8aS,12aR,13aR) enantiomer (RS-15385-198) exhibits >1,300-fold lower binding affinity for α2-adrenoceptors relative to the (8aR,12aS,13aS) enantiomer (RS-15385-197). This stereochemical discrimination is among the most pronounced reported for α2-antagonist enantiomeric pairs and establishes the absolute requirement for stereochemical specification in procurement decisions [1].
| Evidence Dimension | α2-adrenoceptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 6.32 (rat cortex) |
| Comparator Or Baseline | (8aR,12aS,13aS) enantiomer (RS-15385-197): pKi = 9.45 (rat cortex) |
| Quantified Difference | ΔpKi = 3.13; affinity ratio = 1,348:1 |
| Conditions | [3H]-yohimbine displacement in rat cerebral cortex membranes |
Why This Matters
This >1,300-fold affinity differential means the (8aS,12aR,13aR) enantiomer cannot functionally substitute for the active enantiomer in any experiment requiring α2-adrenoceptor engagement, making stereochemical verification essential prior to procurement.
- [1] Brown CM, MacKinnon AC, Redfern WS, Hicks PE, Kilpatrick AT, Small C, Ramcharan M, Clague RU, Clark RD, MacFarlane CB, Spedding M. The pharmacology of RS-15385-197, a potent and selective α2-adrenoceptor antagonist. Br J Pharmacol. 1993;108(2):516-525. View Source
